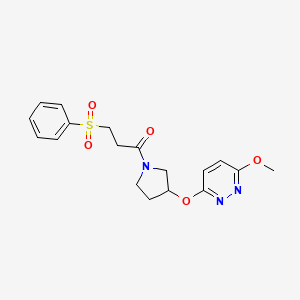

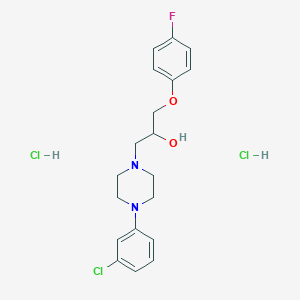

![molecular formula C18H14ClN3O3S B2904909 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-67-4](/img/structure/B2904909.png)

5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxia-selective Antitumor Agents

One significant area of research involving analogs of 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide relates to the development of hypoxia-selective antitumor agents. Studies have synthesized regioisomers of hypoxia-selective cytotoxins, evaluating their cytotoxicity under hypoxic conditions. These compounds are designed to target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. The selectivity for hypoxic cells is achieved through the differential reduction potential of these compounds in the absence of oxygen, making them potent antitumor agents in environments where cancer cells are deprived of adequate oxygen supply (Palmer et al., 1996).

Crystal Engineering with Hydrogen and Halogen Bonds

Another research application involves the use of halogenated compounds, similar to this compound, in crystal engineering. These studies explore the formation of molecular tapes and complexes through hydrogen and halogen bonding interactions. Crystal engineering aims to design and synthesize materials with specific properties, leveraging the predictable nature of these non-covalent interactions. The research demonstrates how varying the halogen atoms can influence the crystal packing and, by extension, the physical properties of the material, which is crucial for the development of new pharmaceuticals and materials science applications (Saha et al., 2005).

Reductive Chemistry of Hypoxia-selective Cytotoxins

Further investigation into the reductive chemistry of compounds analogous to this compound provides insights into their mechanism of action as hypoxia-selective cytotoxins. These studies elucidate the pathways through which these compounds are reduced under hypoxic conditions, leading to the formation of toxic species that can selectively kill hypoxic tumor cells. Understanding the reduction chemistry is critical for optimizing the selectivity and potency of these antitumor agents (Palmer et al., 1995).

Antidiabetic Activity

Research into derivatives of this compound has also explored their potential as antidiabetic agents. Synthesis and evaluation of these compounds have shown promising activity against α-glucosidase, an enzyme target for managing diabetes through the control of blood sugar levels. Molecular docking and simulation studies further support their potential as therapeutic agents for diabetes, indicating how modifications to the chemical structure can enhance biological activity (Thakral et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with proteins in the dishevelled (dvl) family . These proteins play a crucial role in the transduction of WNT signaling .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets via a shared pdz domain . This interaction could lead to changes in the WNT signaling pathway .

Biochemical Pathways

Given the potential interaction with dvl proteins, it’s plausible that the wnt signaling pathway could be affected . This pathway plays a key role in regulating cell growth and differentiation.

Result of Action

Given the potential interaction with the wnt signaling pathway, it could potentially influence cell growth and differentiation .

Properties

IUPAC Name |

5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c1-10-3-4-12(7-11(10)2)15-9-26-18(20-15)21-17(23)14-8-13(19)5-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYACZIFWAXSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

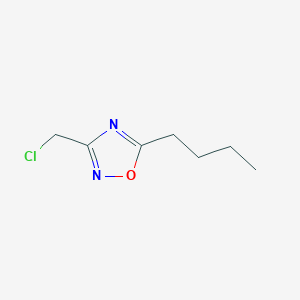

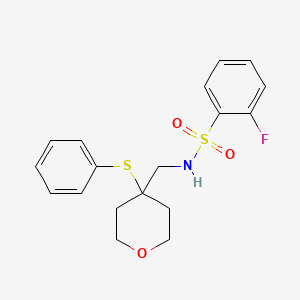

![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)

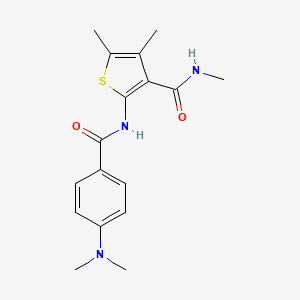

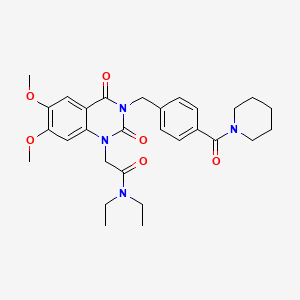

![8-[[Benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2904830.png)

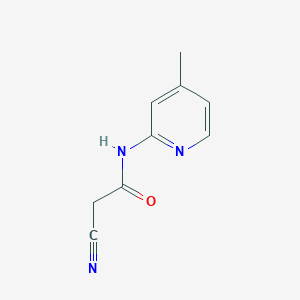

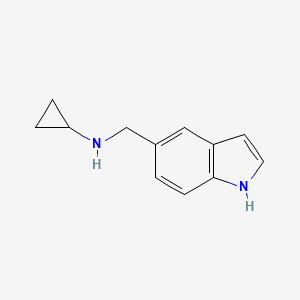

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)

![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)